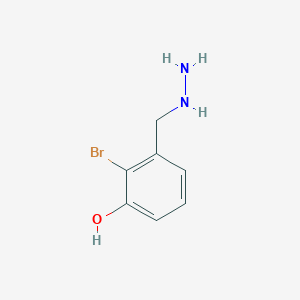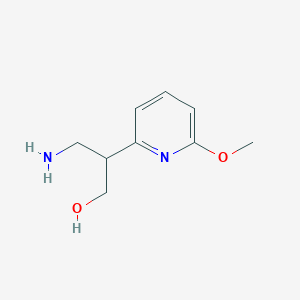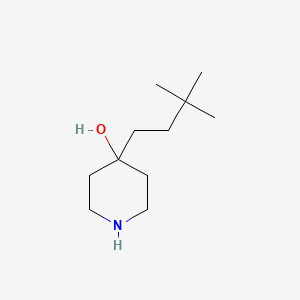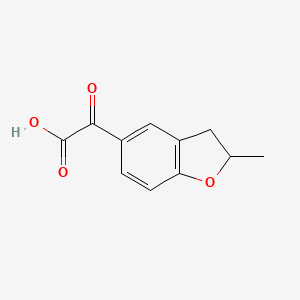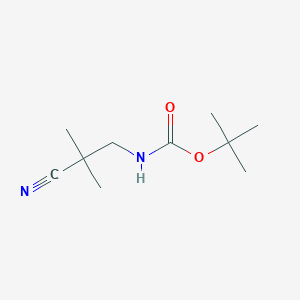
Tert-butyl 2-cyano-2-methylpropylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(2-cyano-2,2-dimethylethyl)carbamate: is a chemical compound commonly used in organic synthesis. It is a derivative of carbamic acid and is often employed as a protecting group for amines due to its stability under various reaction conditions. This compound is particularly valuable in the field of medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-cyano-2,2-dimethylethyl)carbamate typically involves the reaction of tert-butyl chloroformate with an appropriate amine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of tert-butyl N-(2-cyano-2,2-dimethylethyl)carbamate may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-(2-cyano-2,2-dimethylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, tert-butyl N-(2-cyano-2,2-dimethylethyl)carbamate is used as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group.
Biology: This compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It helps in the development of compounds with potential therapeutic effects.
Medicine: In medicinal chemistry, tert-butyl N-(2-cyano-2,2-dimethylethyl)carbamate is employed in the synthesis of drug candidates. Its stability and reactivity make it a valuable tool for creating complex molecules with potential medical applications.
Industry: Industrially, this compound is used in the production of various chemicals and materials. Its role as a protecting group makes it essential in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which tert-butyl N-(2-cyano-2,2-dimethylethyl)carbamate exerts its effects involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions, allowing for selective transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being carried out.
Comparación Con Compuestos Similares
- tert-Butyl N-(2-cyanoethyl)carbamate
- tert-Butyl N-(2-cyano-2-methylethyl)carbamate
Uniqueness: tert-Butyl N-(2-cyano-2,2-dimethylethyl)carbamate is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful as a protecting group in various synthetic applications. Its ability to undergo selective reactions without interfering with other functional groups sets it apart from similar compounds.
Propiedades
Fórmula molecular |
C10H18N2O2 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
tert-butyl N-(2-cyano-2-methylpropyl)carbamate |
InChI |
InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-7-10(4,5)6-11/h7H2,1-5H3,(H,12,13) |
Clave InChI |
JFNXNXYIKWJVPW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(C)(C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


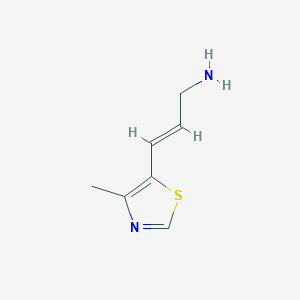
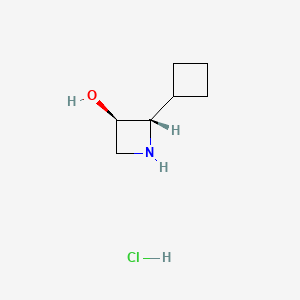
![2-(Bicyclo[2.2.1]heptan-2-yl)acetimidamide](/img/structure/B15321914.png)


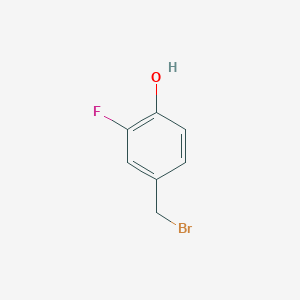
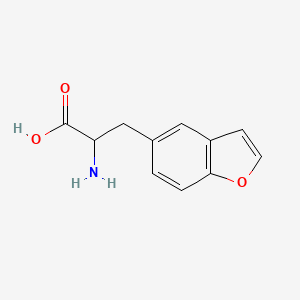
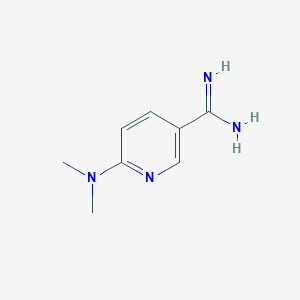

![2-[3-(methoxycarbonyl)cyclobutyl]aceticacid,Mixtureofdiastereomers](/img/structure/B15321958.png)
